(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
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Overview
Description
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminopyrrolidine group attached to a chlorophenyl methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The aminopyrrolidine group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone
- (3-Aminopyrrolidin-1-yl)(2-bromophenyl)methanone
- (3-Aminopyrrolidin-1-yl)(2-iodophenyl)methanone
Uniqueness
(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets compared to its fluorine, bromine, or iodine analogs.
Properties
Molecular Formula |
C11H13ClN2O |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2 |
InChI Key |
RZFSCNUSBRWNDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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